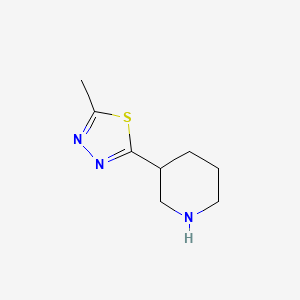

3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine

描述

属性

IUPAC Name |

2-methyl-5-piperidin-3-yl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c1-6-10-11-8(12-6)7-3-2-4-9-5-7/h7,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADOWKTCTHGQHBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670539 | |

| Record name | 3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933705-14-7 | |

| Record name | 3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of 1,3,4-Thiadiazole Core

A common approach to synthesize the 5-methyl-1,3,4-thiadiazole ring involves the cyclization of thiosemicarbazide derivatives with appropriate carboxylic acid derivatives or α-haloketones. For example:

Reaction of substituted thiourea with hydrazonoyl chlorides or halogenated ketones under reflux conditions leads to the formation of 1,3,4-thiadiazole rings with good yields (typically 60-85%).

The cyclization generally occurs in polar solvents such as ethanol or 2-propanol, sometimes in the presence of triethylamine or other bases to facilitate ring closure.

Attachment of the Thiadiazole to the Piperidine Ring

The piperidine moiety is introduced through nucleophilic substitution or condensation reactions:

The key intermediate, 3-piperidone or its derivatives, can react with the thiadiazole-containing electrophile under reflux in solvents like ethanol or 2-propanol.

Alternatively, the piperidine ring may be functionalized first and then coupled with the thiadiazole ring via amide bond formation or alkylation reactions.

For example, refluxing a mixture of 1-(5-methyl-1,3,4-thiadiazol-2-yl)ethylidene hydrazine carbodithioate with alkyl halides in 2-propanol for 30 minutes yields the desired thiadiazole-substituted piperidine derivatives.

Optimization of Reaction Conditions

Temperature: Reflux temperatures (around 80–110°C) are commonly used for cyclization and coupling steps.

Solvents: Ethanol, 2-propanol, and occasionally xylene are preferred due to their polarity and boiling points suitable for these reactions.

Catalysts/Bases: Triethylamine or piperidinium acetate is often used to maintain basic conditions and promote cyclization.

Reaction Time: Typically ranges from 30 minutes to 4 hours depending on the step and reagents.

Purification: Recrystallization from methanol or DMSO/water mixtures enhances purity and yield.

Representative Reaction Scheme and Data Table

| Step | Reactants | Conditions | Solvent | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Thiosemicarbazide + α-haloketone | Reflux, base catalysis | Ethanol or 2-propanol | 2-4 h | 70-85 | Cyclization to 1,3,4-thiadiazole ring |

| 2 | Thiadiazole intermediate + 3-piperidone derivative | Reflux | 2-propanol | 30 min - 1 h | 65-80 | Nucleophilic substitution or condensation |

| 3 | Crude product purification | Recrystallization | Methanol or DMSO/water | - | - | Improves purity and crystallinity |

Spectroscopic and Analytical Confirmation

¹H and ¹³C NMR: Used to confirm the presence of the piperidine ring and thiadiazole moiety, with characteristic chemical shifts for methyl groups on thiadiazole (~2.0 ppm) and piperidine protons (1.0–3.5 ppm).

FTIR: Identification of characteristic C-S-C stretching vibrations of the thiadiazole ring (600–700 cm⁻¹) and C-N stretches.

Mass Spectrometry: Confirms molecular weight and fragmentation patterns consistent with the target compound.

Elemental Analysis: Used to verify the compound’s stoichiometry and purity.

Research Findings and Notes

The reaction pathways involving hydrazonoyl chlorides and substituted thioureas have been shown to be reliable for synthesizing 1,3,4-thiadiazole derivatives in moderate to good yields.

The use of 2-propanol as a solvent for coupling reactions is advantageous due to its polarity and ability to dissolve both organic and inorganic reactants.

Adjusting pH to slightly basic conditions (pH 8-9) during the final precipitation step improves product isolation and purity.

Alternative synthetic routes often confirm the structure and provide reproducibility, as seen in elemental and spectral data matching across different methods.

化学反应分析

Types of Reactions: 3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically use strong nucleophiles like ammonia (NH3) or alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them suitable for various applications.

科学研究应用

Chemical Properties and Structure

- IUPAC Name: 2-methyl-5-(piperidin-3-yl)-1,3,4-thiadiazole hydrochloride

- Molecular Formula: C8H14ClN3S

- Molecular Weight: 219.73 g/mol

- CAS Number: 2034154-74-8

This compound features a thiadiazole ring fused with a piperidine moiety, which is significant for its biological activity.

Anticancer Applications

Recent studies have highlighted the potential of 1,3,4-thiadiazole derivatives, including 3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine, as promising anticancer agents.

Case Studies

- A study reported that derivatives of thiadiazole showed significant antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 0.74 to 10.0 μg/mL .

- Another investigation demonstrated that specific thiadiazole derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating their potential for targeted cancer therapy .

Antimicrobial Applications

The antimicrobial properties of thiadiazole derivatives are well-documented. The incorporation of the piperidine moiety enhances the biological activity against various pathogens.

Case Studies

- Research has shown that certain thiadiazole derivatives possess significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MIC) lower than standard antibiotics .

- A series of new compounds derived from thiadiazole exhibited antifungal properties against strains like Candida albicans, showcasing their broad-spectrum antimicrobial potential .

Data Tables

作用机制

The mechanism by which 3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

相似化合物的比较

Structural Comparisons

The structural variations among analogs of 3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine primarily involve substitutions on the thiadiazole ring, the nature of the linked heterocycle, and additional functional groups. Key examples include:

Key Observations :

生物活性

3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C8H14N3S and a molecular weight of 219.74 g/mol. It exists predominantly as a hydrochloride salt, which enhances its solubility in water, making it suitable for various biological applications. The structure features a piperidine ring substituted with a 5-methyl-1,3,4-thiadiazole moiety, which is known for its diverse pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Compounds containing thiadiazole moieties have been associated with antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various pathogens .

- Anti-inflammatory Effects : Derivatives of this compound have shown promise as anti-inflammatory agents. The thiadiazole structure is often linked to the modulation of inflammatory pathways .

- Antitumor Properties : The compound's structural framework allows it to interact with biological targets involved in cancer progression. In vitro studies have indicated cytotoxic effects against various cancer cell lines .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific enzymes or receptors that play critical roles in disease processes. For instance:

- Enzyme Inhibition : Some studies suggest that this compound may inhibit enzymes involved in cancer cell proliferation .

- Cell Cycle Arrest : Research has shown that certain derivatives induce cell cycle arrest in cancer cells, particularly at the G2/M phase .

Comparative Analysis with Similar Compounds

A comparison table highlighting the structural features and biological activities of related compounds is presented below:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 5-Methyl-1,3,4-thiadiazole | Contains a thiadiazole ring | Antimicrobial properties |

| Piperidine | Six-membered saturated ring | Central nervous system effects |

| 2-Amino-5-methylthiadiazole | Amino group substitution on thiadiazole | Antitumor activity |

| 4-(5-Methylthiadiazol-2-yl)aniline | Aniline derivative with thiadiazole | Potential anti-inflammatory effects |

This table illustrates how the unique combination of the piperidine structure with the thiadiazole moiety distinguishes this compound from other compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antitumor Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines with IC50 values indicating potent antiproliferative effects .

- Mechanism Elucidation : Research into the mechanism of action revealed that some derivatives can induce apoptosis in cancer cells by modulating the expression levels of pro-apoptotic and anti-apoptotic proteins .

- In Vivo Efficacy : Animal models have shown promising results regarding the anti-inflammatory effects of this compound, indicating potential therapeutic applications in chronic inflammatory diseases .

常见问题

Q. What are the established synthetic routes for 3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine, and how can reaction parameters be optimized to improve yield?

Methodological Answer: A common approach involves cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or esters under reflux conditions. For example, in analogous syntheses (e.g., 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine), stoichiometric ratios of reactants (e.g., 2:1 thiosemicarbazide to carboxylic acid) and prolonged heating (6–12 hours at 100–120°C) are critical for ring closure . Purification via recrystallization (ethanol or acetone) enhances purity. Yield optimization requires monitoring reaction progression via TLC and adjusting catalysts (e.g., POCl₃ for thiadiazole formation) or solvent polarity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR : The piperidine ring protons appear as multiplet signals (δ 1.5–3.0 ppm), while the thiadiazole C-5 methyl group resonates as a singlet near δ 2.5 ppm. Aromatic protons (if present) show deshielding due to electron-withdrawing thiadiazole effects .

- IR : Stretching vibrations for C=N (1550–1600 cm⁻¹) and C-S (650–750 cm⁻¹) confirm thiadiazole formation .

- Mass Spectrometry : The molecular ion peak ([M+H]⁺) should align with the molecular formula (C₈H₁₁N₃S). Fragmentation patterns often include loss of the piperidine ring (m/z ~70) .

Advanced Research Questions

Q. How can computational modeling and isotopic labeling elucidate the reaction mechanism of thiadiazole ring formation in this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model transition states during cyclocondensation. Focus on bond angles and electron density shifts between thiosemicarbazide and carbonyl intermediates .

- Isotopic Labeling : Introduce ¹⁵N or ¹³C isotopes into the thiosemicarbazide precursor. Track isotopic distribution via LC-MS to identify nucleophilic attack sites during ring closure .

Q. What role does molecular conformation (e.g., dihedral angles, hydrogen bonding) play in the biological activity of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction reveals conformational flexibility:

- In 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine, dihedral angles between thiadiazole and aromatic rings (18–30°) influence π-π stacking and receptor binding .

- N—H···N hydrogen bonds (2.8–3.0 Å) stabilize supramolecular assemblies, which may enhance membrane permeability or protein interaction . Modify substituents (e.g., methyl groups) to sterically tune these interactions.

Q. How can researchers design in vitro assays to evaluate the pharmacological potential of this compound?

Methodological Answer:

- Target-Based Assays : Screen against CNS targets (e.g., dopamine D₂ receptors) using radioligand binding assays (³H-spiperone displacement) with HEK293 cells expressing recombinant receptors .

- Cellular Uptake Studies : Use fluorescent analogs or LC-MS quantification to measure permeability across Caco-2 monolayers, correlating with bioavailability .

Q. How should conflicting spectral or biological data be resolved during structural or activity studies?

Methodological Answer:

- Data Reconciliation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals. For biological activity discrepancies, compare assay conditions (e.g., buffer pH, cell line variability) .

- Crystallographic Validation : Resolve ambiguities in tautomeric forms (e.g., thione vs. thiol) via X-ray diffraction, as seen in 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。